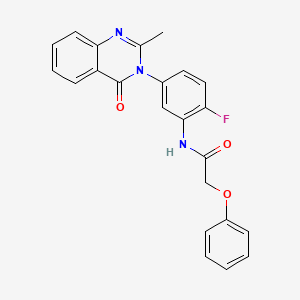
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it a promising candidate for future research.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research into novel antibacterial and antifungal agents remains a critical area of study due to the increasing resistance of pathogens to existing treatments. Compounds with the quinazolinone core, similar to the one , have been explored for their potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that quinazolinone derivatives exhibit significant inhibitory activity against various bacterial strains, offering a pathway for the development of new antibacterial agents (Li-Chen Chou et al., 2010; Yan-ping Luo et al., 2008).
Anticancer Research
Quinazolinone-based compounds have been extensively studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival (Li-Chen Chou et al., 2010; Yilin Fang et al., 2016).
Herbicidal Applications
The search for novel herbicides has led to the exploration of quinazolinone derivatives for their herbicidal activities. These compounds have been found to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in plant chlorophyll synthesis, demonstrating effective weed control in agricultural settings (Yan-ping Luo et al., 2008).
Neurokinin-1 Receptor Antagonists
Compounds containing the quinazolinone scaffold have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists. These studies aim at developing new therapeutic agents for treating depression, anxiety, and nausea, highlighting the versatile pharmacological applications of quinazolinone derivatives (T. Harrison et al., 2001).
Molecular Docking and Enzyme Inhibition
The design and synthesis of quinazolinone derivatives are guided by molecular docking studies to predict their binding affinity and inhibitory potential against specific enzymes or receptors. These studies facilitate the identification of potent inhibitors for enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells, underscoring the role of quinazolinone derivatives in drug discovery and development (G. Bisset et al., 1992).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSLPKMSYBHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

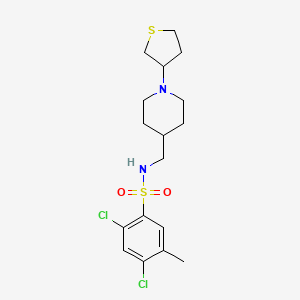
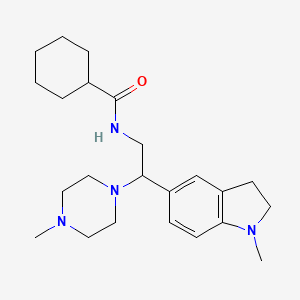
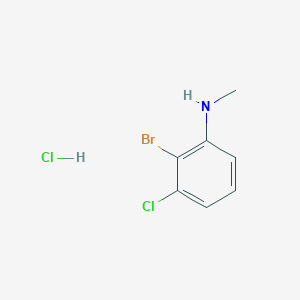
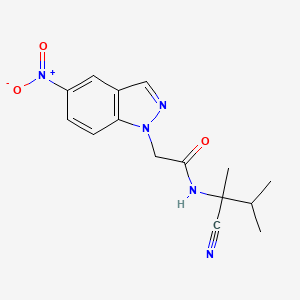
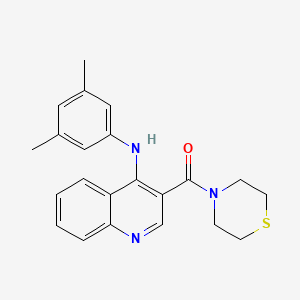
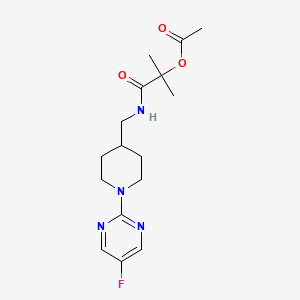
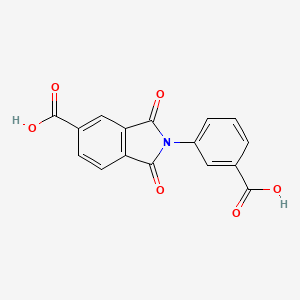
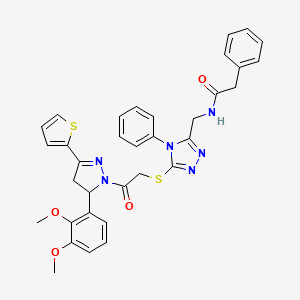
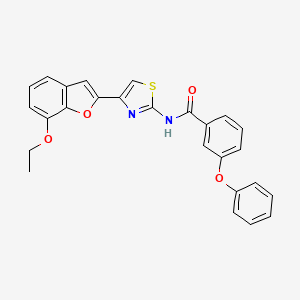
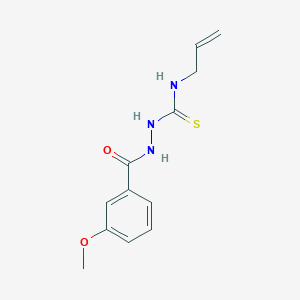
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
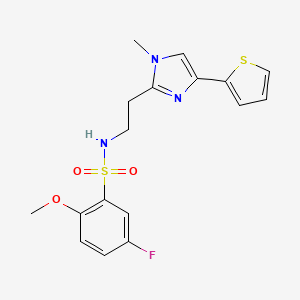
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)